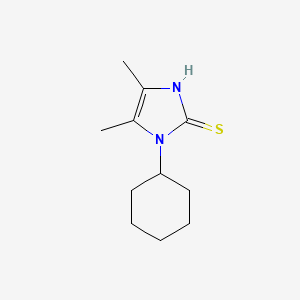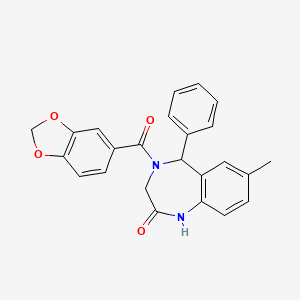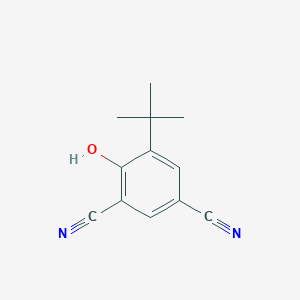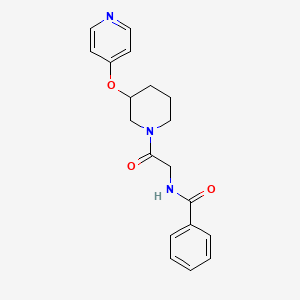![molecular formula C13H19NO3 B2590273 tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate CAS No. 1246210-72-9](/img/structure/B2590273.png)
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate: is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry.
科学的研究の応用
Chemistry: In organic chemistry, tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It can be used as a precursor for the synthesis of bioactive molecules, including potential drug candidates .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and intermediates for various applications .
作用機序
The mechanism of action of carbamates generally involves the inhibition of acetylcholinesterase, an enzyme that is essential for nerve function in insects, humans, and many other animals . .
The pharmacokinetics of carbamates, like absorption, distribution, metabolism, and excretion, can vary widely depending on their specific chemical structure . Environmental factors, such as temperature, pH, and the presence of other chemicals, can also influence the stability and efficacy of carbamates .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of a substituted phenol with a carbamoyl chloride. For instance, the reaction of 3-hydroxyphenyl ethylamine with tert-butyl chloroformate under basic conditions can yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
類似化合物との比較
- tert-butyl N-[1-(4-hydroxyphenyl)ethyl]carbamate
- tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate
- tert-butyl N-[1-(3-methoxyphenyl)ethyl]carbamate
Comparison: tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with hydroxyl groups at different positions, it may exhibit different pharmacological properties and reactivity patterns .
特性
IUPAC Name |
tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(10-6-5-7-11(15)8-10)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFCTRSNCBCJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H,2H,2aH,3H,4H,8bH-cyclobuta[a]naphthalen-2-amine hydrochloride](/img/structure/B2590193.png)
![5-Chloro-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2590194.png)
![2-({8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2590197.png)
![8-((4-Fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2590198.png)
![ethyl 2-{[4-(2,5-dimethoxyphenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2590199.png)
![6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl](/img/structure/B2590201.png)

![2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2590204.png)


![N-benzyl-2-[5-(4-methoxyphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2590207.png)

![N-(3-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2590210.png)
